5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
5-(4-Fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused with a quinoline scaffold. The compound features three key substituents:
- 8-position: A methyl group, which may improve metabolic stability.
- 3-position: A phenyl ring, contributing to π-π stacking interactions in biological targets.
Synthetic routes for pyrazolo[4,3-c]quinolines often involve reductive cyclization of pyrazole-tethered α,β-unsaturated ketones or copper-catalyzed intramolecular cyclization . The fluorine atom at the benzyl position suggests deliberate design to optimize pharmacokinetic properties, such as blood-brain barrier penetration or resistance to oxidative metabolism .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(23(26-27-24)18-5-3-2-4-6-18)15-28(22)14-17-8-10-19(25)11-9-17/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALAKCVYYLVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to introduce the fluorobenzyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It has been studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and fluorescent probes.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites or allosteric sites, leading to modulation of biological activity. Pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways may be involved in its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The target compound’s 4-fluorobenzyl group may enhance binding affinity compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ). Fluorine’s electronegativity improves interactions with hydrophobic pockets in enzymes like gamma-secretase .
Methyl vs. Methoxy Groups : The 8-methyl group in the target compound likely improves metabolic stability over bulkier substituents (e.g., dimethoxy in ).
Pharmacological Profiles
Anticancer Activity
- Target Compound : Demonstrated anti-angiogenic activity in the CAM assay and inhibition of MCF-7 (breast) and Hela (cervical) cancer cells .
- Microwave-Synthesized Analogs: Pyrazolo[4,3-c]quinolines with varied substituents showed moderate-to-good activity against MCF-7 and A549 (lung) cells, with IC₅₀ values ranging from 5–20 µM .
- ELND006/ELND007: While primarily gamma-secretase inhibitors, these compounds highlight the importance of sulfonyl groups in enhancing enzyme selectivity over Notch signaling .
Anti-Inflammatory and CNS Activity
- 5-(4-Chlorobenzyl)-dimethoxy Analog : Methoxy groups may facilitate blood-brain barrier penetration, though activity data remain undisclosed .
Biological Activity
5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structure of this compound, characterized by a fused pyrazole and quinoline ring system with specific substituents, suggests diverse pharmacological applications.
Chemical Structure and Properties
The IUPAC name of the compound is 5-[(4-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline. Its molecular formula is , and it has a molecular weight of 385.42 g/mol. The presence of a fluorobenzyl group and a methyl group enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.42 g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Biological Activities
Research indicates that compounds within the pyrazoloquinoline class exhibit various biological activities, including:
Case Studies
Several studies have explored the biological activity of related compounds within the pyrazoloquinoline family:
Study 1: Anti-inflammatory Activity
In a study assessing anti-inflammatory effects, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. Notably, one derivative exhibited an IC50 value of 0.39 μM against LPS-induced NO production, indicating significant anti-inflammatory potential .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on several pyrazolo[4,3-c]quinoline derivatives to identify structural features contributing to their biological activity. The results highlighted that para-substituted phenyl rings generally exhibited better inhibitory activity compared to ortho or meta substitutions .
The mechanisms through which 5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., iNOS and COX-2).
- Interaction with Cellular Targets : It can interact with specific receptors or proteins that regulate cell proliferation and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
